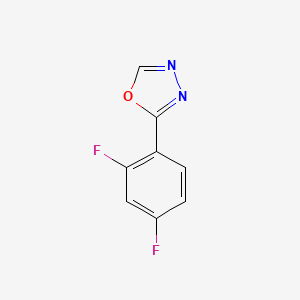

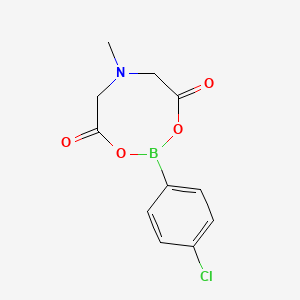

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole

Overview

Description

Compounds with the oxadiazole ring, such as “2-(2,4-Difluorophenyl)-1,3,4-oxadiazole”, are often used in the synthesis of various organic compounds due to their unique chemical properties . They are known for their wide range of applications, including their use as starting materials in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes that start with the reaction of a difluorophenyl compound with another organic compound . The resulting product is then reacted with another reagent to form the intermediate compound. The final step involves the reaction of the intermediate with another reagent to form the desired compound .Molecular Structure Analysis

The molecular structure of similar compounds can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Similar compounds have been shown to undergo various chemical reactions. For example, they can participate in reactions with aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include solubility in water, alcohols, and some organic solvents, a certain molecular mass, and a specific density .Scientific Research Applications

Electron Transport in OLED Devices

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole derivatives show significant promise in the field of Organic Light Emitting Diodes (OLEDs). The fluorination of 1,3,4-oxadiazole enhances electron transport properties, making them effective for use in OLED devices. This is demonstrated by the improved electron affinity and increased polarizability of fluorinated derivatives, which indicates their higher electronic activity compared to non-fluorinated counterparts (Tiwari et al., 2022).

Sensory Properties to Fluoride Anion

Highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s, such as those derived from 2,5-bis(pentafluorophenyl)-1,3,4-oxadiazole, have been found to exhibit sensory properties to fluoride anions. The electron-withdrawing oxadiazole group significantly enhances the reactivity of fluorine substituents, making these materials effective for fluoride anion sensing (Ding & Day, 2006).

Spectral-Luminescent Properties

The spectral-luminescent properties of 2-(2,6-Difluorophenyl)-1,3,4-oxadiazoles have been extensively studied. These compounds exhibit strong luminescence in the ultraviolet region, making them suitable for applications in luminescent materials (Mikhailov et al., 2018).

Green Synthesis Methods

Efficient and eco-friendly synthesis methods for 2-aryl-1,3,4-oxadiazole derivatives have been developed. These methods feature high yields, simplicity in purification, and use water as a reaction medium, demonstrating the potential for sustainable production of these compounds (Zhu et al., 2015).

Luminescence Properties

Studies on 2-(2,6-Difluorophenyl)-1,3,4-oxadiazoles have revealed strong luminescence properties, particularly when modified with allyl or arenesulfonyl groups. These modified oxadiazoles show potential for use in ultraviolet luminescent materials (Mikhailov et al., 2018).

Interface with Metals in OLEDs

The interface of oxadiazole derivatives with metals, particularly in the context of OLEDs, is crucial. The structure of these molecules on surfaces like Cu(111) has been studied to understand their behavior in thin films and their application in OLEDs (Kwon et al., 2006).

Mechanism of Action

Future Directions

properties

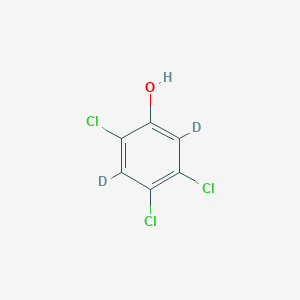

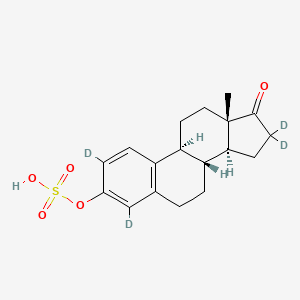

IUPAC Name |

2-(2,4-difluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHPBLVDSJLJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)